molecular formula C15H15N5O3 B2498804 8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e CAS No. 879429-79-5

8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e

Numéro de catalogue B2498804
Numéro CAS: 879429-79-5
Poids moléculaire: 313.317
Clé InChI: KYVKORMAMKUTSB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione, commonly known as MRS2179, is a selective antagonist of the P2Y1 receptor. This receptor is found in various tissues, including platelets, smooth muscle cells, and neurons. The P2Y1 receptor is involved in various physiological processes, such as platelet aggregation, vasoconstriction, and neurotransmission. MRS2179 has been extensively studied for its potential therapeutic applications in various diseases.

Mécanisme D'action

MRS2179 is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). The P2Y1 receptor is involved in various physiological processes, such as platelet aggregation, vasoconstriction, and neurotransmission. MRS2179 binds to the P2Y1 receptor and prevents the activation of downstream signaling pathways, thereby inhibiting the physiological processes mediated by this receptor.
Biochemical and Physiological Effects:
MRS2179 has been shown to have various biochemical and physiological effects, such as inhibition of platelet aggregation, vasodilation, modulation of neurotransmission, and inhibition of tumor growth and metastasis. Inhibition of platelet aggregation is mediated by the blockade of the P2Y1 receptor, which is involved in ADP-mediated platelet activation. Vasodilation is mediated by the inhibition of vasoconstriction, which is mediated by the P2Y1 receptor in smooth muscle cells. Modulation of neurotransmission is mediated by the inhibition of the P2Y1 receptor in neurons, which is involved in ADP-mediated neurotransmission. Inhibition of tumor growth and metastasis is mediated by the blockade of the P2Y1 receptor, which is involved in tumor cell proliferation, migration, and invasion.

Avantages Et Limitations Des Expériences En Laboratoire

MRS2179 has several advantages and limitations for lab experiments. The advantages include its high selectivity for the P2Y1 receptor, which allows for specific targeting of this receptor, and its well-established synthesis method, which allows for easy access to this compound. The limitations include its low solubility in water, which can limit its use in aqueous solutions, and its potential off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on MRS2179. One direction is to explore its potential therapeutic applications in other diseases, such as inflammatory disorders, diabetes, and kidney diseases. Another direction is to investigate its potential use in combination with other drugs or therapies, such as antiplatelet agents, anticoagulants, and chemotherapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of MRS2179, which can provide insights into the development of new drugs targeting the P2Y1 receptor.

Méthodes De Synthèse

MRS2179 can be synthesized using various methods, including the condensation of 2,6-diaminopurine with 3-methoxybenzaldehyde, followed by cyclization with formaldehyde and hydrogen peroxide. Another method involves the reaction of 3-methoxybenzaldehyde with 2,6-diaminopurine in the presence of ammonium acetate and acetic anhydride, followed by cyclization with formaldehyde and hydrogen peroxide.

Applications De Recherche Scientifique

MRS2179 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. In cardiovascular diseases, MRS2179 has been shown to inhibit platelet aggregation and thrombus formation, thereby reducing the risk of thrombotic events. In neurological disorders, MRS2179 has been shown to modulate neurotransmission and protect against ischemic injury. In cancer, MRS2179 has been shown to inhibit tumor growth and metastasis.

Propriétés

IUPAC Name

6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-18-12-11(13(21)17-15(18)22)20-7-6-19(14(20)16-12)9-4-3-5-10(8-9)23-2/h3-5,8H,6-7H2,1-2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVKORMAMKUTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.